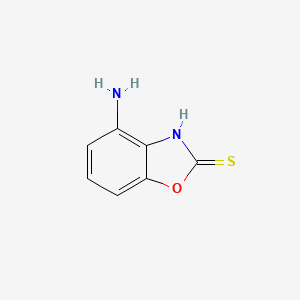
6β-Hydroxyetiocholanolone (available to WADA laboratories only)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6β-Hydroxyetiocholanolone is a metabolite of testosterone, specifically a hydroxylated form of etiocholanolone. It is primarily used in anti-doping laboratories accredited by the World Anti-Doping Agency (WADA) to detect testosterone misuse. This compound is significant due to its resistance to enzymatic hydrolysis, making it a reliable marker for identifying anabolic steroid abuse .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6β-Hydroxyetiocholanolone involves multiple steps. One common method starts with dehydroepiandrosterone (DHEA), which undergoes a series of reactions including acetylation, ketal formation, and stereoselective hydroxylation to introduce the 6β-hydroxy group . The final product is often protected with silyl groups to prevent unwanted reactions during the synthesis process .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis at a larger scale typically involves optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using high-purity reagents. The synthesized compound is then characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to ensure its structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6β-Hydroxyetiocholanolone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of etiocholanolone, which can be further used in biochemical studies and doping control .
Applications De Recherche Scientifique
6β-Hydroxyetiocholanolone has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry, particularly in the development of methods for detecting steroid misuse.
Biology: The compound helps in studying the metabolic pathways of steroids and their effects on biological systems.
Medicine: It is used in research related to hormone replacement therapy and the effects of anabolic steroids.
Mécanisme D'action
The primary mechanism of action of 6β-Hydroxyetiocholanolone involves its role as a metabolite of testosterone. It is formed through the hydroxylation of etiocholanolone, a process mediated by specific enzymes in the liver. This hydroxylation increases the compound’s polarity, facilitating its excretion in urine. The presence of 6β-Hydroxyetiocholanolone in urine is a marker of testosterone metabolism and can indicate the misuse of anabolic steroids .
Comparaison Avec Des Composés Similaires
6β-Hydroxyandrosterone: Another hydroxylated metabolite of testosterone, used similarly in doping control.
Etiocholanolone: The parent compound, which lacks the hydroxyl group at the 6β position.
Androsterone: A related metabolite with a different hydroxylation pattern.
Uniqueness: 6β-Hydroxyetiocholanolone is unique due to its resistance to enzymatic hydrolysis, making it a more reliable marker for detecting testosterone misuse compared to other metabolites. This resistance allows for more accurate and long-term detection in anti-doping tests .
Propriétés
Numéro CAS |
14357-02-9 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.446 |
Nom IUPAC |
(3R,5R,6R,8R,9S,10R,13S,14S)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15+,16-,18-,19+/m1/s1 |
Clé InChI |
ACXNWFRSEGWJGF-HCDQPFODSA-N |
SMILES |
CC12CCC(CC1C(CC3C2CCC4(C3CCC4=O)C)O)O |
Synonymes |
6β-Hydroxyetiocholanolone (available to WADA laboratories only) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 2-amino-4-hydroxy-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B595527.png)
![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)
![8-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B595529.png)



![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)




